N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group, and a nitro group on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:
Halogenation: The chloro and fluoro substituents are introduced via halogenation reactions, often using reagents like chlorine gas and fluorine gas or their derivatives.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzamides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new therapeutic agents.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity to these targets, leading to various biological effects. The nitro group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness: N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the nitro and methyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-10-3-4-12(16)11(15)7-10/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQYWKPVHJOEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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